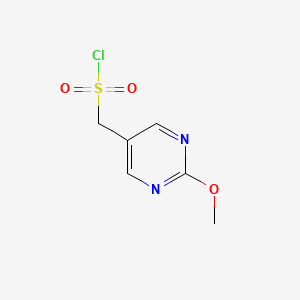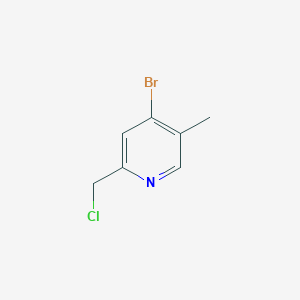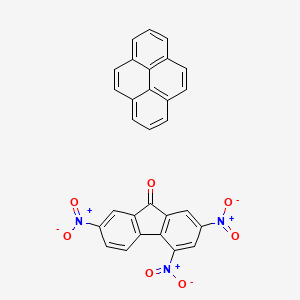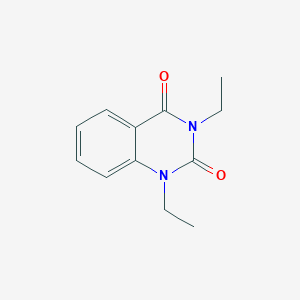![molecular formula C8H9N3O B14166730 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy-](/img/structure/B14166730.png)
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy- is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring. The presence of a methoxy group at the 3-position of the pyridine ring adds to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy- typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures (around 50°C). This reaction yields intermediate compounds, which are then further modified to introduce the methoxy group at the 3-position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown promise as an inhibitor of specific enzymes and receptors, making it a valuable tool in biochemical studies.
Medicine: It has been investigated for its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to inhibit fibroblast growth factor receptors (FGFRs).
Industry: Its unique chemical properties make it useful in the development of new materials and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy- involves its interaction with specific molecular targets. In the context of cancer treatment, it acts as an inhibitor of fibroblast growth factor receptors (FGFRs). By binding to the receptor’s active site, it prevents the activation of downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt. This inhibition leads to reduced cell proliferation, migration, and survival, thereby exerting its anti-cancer effects .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy- can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds also feature a fused pyridine ring but differ in the position and nature of the fused ring.
4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine: This compound shares a similar pyrrolopyridine core but has different substituents, leading to distinct biological activities.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy- lies in its specific substitution pattern and its potent activity as an FGFR inhibitor, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H9N3O |
|---|---|
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
3-methoxy-1H-pyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C8H9N3O/c1-12-7-4-11-8-6(7)2-5(9)3-10-8/h2-4H,9H2,1H3,(H,10,11) |
Clé InChI |
OPMCDBUIUSJNBD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CNC2=C1C=C(C=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride](/img/structure/B14166656.png)

![1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea](/img/structure/B14166662.png)

![10-Methyl-5,6-dihydro-4H,8H-[1,3]oxazolo[4,5-c]pyrido[3,2,1-ij]quinolin-8-one](/img/structure/B14166675.png)



![[1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate](/img/structure/B14166693.png)
![3-(4-Chlorophenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14166704.png)
![3-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14166706.png)

![2-Chloroethyl-3-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14166721.png)

